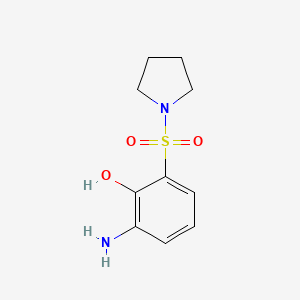

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

654683-40-6 |

|---|---|

Molecular Formula |

C10H14N2O3S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

2-amino-6-pyrrolidin-1-ylsulfonylphenol |

InChI |

InChI=1S/C10H14N2O3S/c11-8-4-3-5-9(10(8)13)16(14,15)12-6-1-2-7-12/h3-5,13H,1-2,6-7,11H2 |

InChI Key |

DSIKUUQKMFAMBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method is the cyclization of 1,4-diaminobutane.

Amination and Hydroxylation: The final steps involve the introduction of the amino and hydroxyl groups onto the phenol ring. This can be achieved through various substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the sulfonyl group.

Substitution: The amino and hydroxyl groups on the phenol ring can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 2-amino-6-(pyrrolidine-1-sulfonyl)phenol, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, including those associated with colon, breast, and cervical cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, making them promising candidates for further development as anti-tumor drugs .

Angiogenesis Inhibition

The compound has been investigated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical player in angiogenesis and tumor growth. Inhibiting this receptor can potentially hinder tumor progression by limiting blood supply to the tumor tissue. This application is particularly relevant for designing dual inhibitors that target both epidermal growth factor receptor (EGFR) and VEGFR-2, thereby enhancing therapeutic efficacy against tumors .

Synthesis and Structural Modifications

Skeletal Modification Strategies

The synthesis of this compound can be achieved through innovative skeletal modification techniques that convert polar cyclic pyrrolidines into nonpolar linear dienes. This method allows for the creation of new chemical entities with enhanced biological properties. The process typically involves N-sulfonylazidonation followed by rearrangement, which has shown high yields (up to 89%) and practical applicability in organic synthesis .

Biochemical Applications

Enzyme Inhibition

The compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, its structural characteristics suggest it could interact with active sites of target enzymes, thereby modulating their activity. Such interactions are crucial for developing therapeutic agents that can effectively manage diseases linked to enzyme dysregulation.

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer properties of sulfonamide derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as a lead compound for further development .

Case Study 2: VEGFR-2 Inhibition

Another investigation focused on the design of dual inhibitors targeting both EGFR and VEGFR-2 using derivatives of this compound. These compounds showed promising results in preclinical models, suggesting that they could effectively disrupt angiogenesis associated with tumor growth .

Mechanism of Action

The mechanism by which 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable binding to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol can be compared with other similar compounds such as:

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

Prolinol: A hydroxylated pyrrolidine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-6-(pyrrolidine-1-sulfonyl)phenol is a sulfonamide compound characterized by its unique structural features, including an amino group and a pyrrolidine moiety attached to a phenolic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 242.29 g/mol

The presence of the sulfonamide group is significant, as it is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of enzymes and receptors that play crucial roles in inflammatory processes.

- Antibacterial Activity : Due to the sulfonamide moiety, it may also possess antibacterial properties, interacting with bacterial targets effectively.

- Potential for Neuropharmacological Applications : Similar compounds have been explored for their effects on neuronal function, suggesting potential applications in treating neurodevelopmental disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative studies with structurally similar compounds illustrate this relationship:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol | CHNOS | Different position of amino group; potential variations in biological activity |

| 2-Amino-6-nitrobenzenesulfonamide | CHNOS | Nitro group instead of pyrrolidine; different reactivity profile |

| N-(pyrrolidin-1-sulfonyl)-aniline | CHNOS | Similar sulfonyl group but lacks phenolic hydroxyl; altered solubility |

These comparisons highlight how minor structural changes can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit varying degrees of inhibition against specific biological targets. For instance, selective inhibitors have shown improved efficacy in reducing chloride influx in neuronal assays, indicating potential therapeutic benefits for conditions like epilepsy and autism .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related sulfonamide compounds. These studies often reveal a significant reduction in inflammatory markers, supporting the hypothesis that this compound may possess similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-6-(pyrrolidine-1-sulfonyl)phenol, and how do reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer : Begin with sulfonation or nucleophilic substitution reactions targeting the phenol-pyrrolidine linkage. Optimize using Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hr), and temperature (60–100°C). Use HPLC or GC-MS to monitor intermediates and final product purity. For reproducibility, adhere to CAS-registered protocols for analogous sulfonamide derivatives .

Q. How can X-ray crystallography and NMR spectroscopy be applied to confirm the molecular structure of this compound?

- Methodological Answer : For crystallography, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Compare unit cell parameters with structurally related compounds (e.g., 2-Amino-4-(4-fluorophenyl) derivatives) . For NMR, analyze , , and spectra to verify sulfonyl proton environments and aromatic substitution patterns. Cross-reference with databases like PubChem or ECHA for spectral validation .

Q. What experimental methods are suitable for determining the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Use shake-flask assays for solubility profiling in buffers (pH 1–10) and organic solvents. Assess thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Monitor hydrolytic stability under accelerated conditions (e.g., 40°C/75% RH) with LC-MS quantification .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Employ high-throughput screening (HTS) against target enzymes (e.g., kinases, sulfotransferases) using fluorometric or colorimetric assays. Include positive controls (e.g., Dapson derivatives) and validate hits with dose-response curves (IC/EC). Account for false positives by repeating assays in triplicate .

Advanced Research Questions

Q. What computational strategies (e.g., quantum chemical calculations, machine learning) are effective in optimizing reaction pathways for this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with machine learning (ML) to predict optimal catalysts or solvents from historical reaction datasets. Validate predictions experimentally using ICReDD’s feedback loop framework, where computational outputs guide targeted syntheses .

Q. How should researchers address discrepancies in biological activity data across different assay conditions (e.g., pH, temperature)?

- Methodological Answer : Apply statistical contradiction analysis using multivariate regression to isolate confounding variables (e.g., buffer composition, cell line variability). Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What safety protocols are critical when handling this compound in high-temperature or high-pressure reactions?

- Methodological Answer : Implement explosion-proof reactors for reactions exceeding 150°C. Use inert gas purging (N/Ar) to prevent oxidative degradation. Follow OSHA and Chemical Hygiene Plan guidelines for PPE (e.g., flame-resistant lab coats, face shields) and emergency protocols for spills or thermal runaway .

Q. How can membrane separation technologies or reactor design principles improve the scalability of this compound’s synthesis?

- Methodological Answer : Optimize continuous-flow reactors to enhance heat/mass transfer and reduce byproducts. Integrate ceramic membranes for in-line purification of sulfonated intermediates. Apply dimensionless analysis (e.g., Reynolds/Péclet numbers) to predict scalability from bench to pilot plant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.